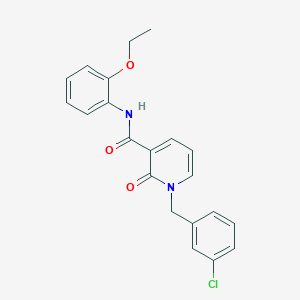

1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridone core substituted with a 3-chlorobenzyl group at position 1 and a 2-ethoxyphenyl carboxamide at position 2.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c1-2-27-19-11-4-3-10-18(19)23-20(25)17-9-6-12-24(21(17)26)14-15-7-5-8-16(22)13-15/h3-13H,2,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFSREMKJDRTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 345.81 g/mol

This compound features a dihydropyridine ring system, which is known for its diverse biological activities, particularly in cardiovascular and anticancer pharmacology.

Anticancer Activity

Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. A study demonstrated that similar compounds showed potent inhibition against various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins . The specific compound under review may share these properties due to structural similarities.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis |

| Related Dihydropyridine Derivative | HeLa (cervical cancer) | 15.5 | Bcl-2 inhibition |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that related dihydropyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 0.5 to 8 µg/mL depending on the bacterial strain .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 4 | Bacteriostatic |

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Inhibition of Key Enzymes : Dihydropyridine derivatives can inhibit enzymes such as DNA gyrase and DHFR, which are crucial for bacterial DNA replication and cell division .

- Synergistic Effects : Some studies suggest that these compounds may enhance the efficacy of existing antibiotics when used in combination therapies .

Case Studies

Several case studies have explored the efficacy of related dihydropyridine compounds in clinical settings:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural Features and Molecular Data

Notes:

- Benzyl Substituents : The target compound’s 3-chlorobenzyl group contrasts with dichlorobenzyl (DM-11) or brominated analogs (). Chlorine’s electron-withdrawing effects may enhance binding affinity compared to bulkier bromine .

- Carboxamide Groups: The 2-ethoxyphenyl carboxamide in the target compound differs from BMS-777607’s 4-fluorophenyl and ’s benzothiazolyl groups.

Tautomerism and Conformational Analysis

- The target compound likely adopts the keto-amine tautomer (lactam form), as seen in structurally similar analogs (e.g., ). This tautomer stabilizes intramolecular hydrogen bonds, contributing to planarity (dihedral angle <10° between aromatic rings) .

- Crystal Packing : Centrosymmetric dimers via N–H⋯O hydrogen bonds are common in this class (e.g., ), suggesting similar packing behavior for the target compound .

Kinase Inhibition Profiles

- BMS-777607 exhibits potent inhibition of Met kinase (IC₅₀ = 3.9 nM) and related kinases (Ron, Axl). Its 4-ethoxy and 4-fluorophenyl groups are critical for binding to the kinase ATP pocket .

- The 3-chlorobenzyl group may enhance selectivity over dichlorobenzyl analogs due to reduced steric hindrance .

Substituent Effects on Efficacy

- Ethoxy vs. Fluoro : BMS-777607’s 4-ethoxy group improves oral bioavailability compared to smaller substituents. The target compound’s 2-ethoxyphenyl group may similarly enhance pharmacokinetics .

- Chlorine Position : 3-Chlorobenzyl (target) vs. 3,4-dichlorobenzyl (DM-11): Dichloro substitution increases electron withdrawal but may reduce solubility, highlighting a trade-off in drug design .

Q & A

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.

- Catalyst loading : Excess p-toluenesulfonic acid (≥15 mol%) improves coupling efficiency but risks side reactions .

| Reaction Condition | Yield Range | Purity |

|---|---|---|

| Reflux in H₂O/pyridine | 65–75% | 95–98% |

| Methanol recrystallization | – | ≥98% |

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms near-planar conformations with dihedral angles <10° between aromatic rings .

- NMR : ¹H and ¹³C NMR distinguish substituent effects (e.g., 3-chlorobenzyl vs. ethoxyphenyl groups) via chemical shifts (δ 7.2–8.1 ppm for aromatic protons) .

- FT-IR : Confirms amide C=O stretches (~1680 cm⁻¹) and lactam C=O (~1720 cm⁻¹) .

Advanced: How can tautomeric equilibria be analyzed experimentally and computationally?

Answer:

- Crystallographic analysis : Directly identifies the dominant tautomer. For example, keto-amine tautomers are stabilized by intramolecular N–H⋯O hydrogen bonds, as shown in isostructural analogs .

- DFT calculations : Compare relative energies of tautomers using B3LYP/6-311+G(d,p) basis sets. Solvent effects (e.g., methanol) shift equilibria by stabilizing polar tautomers .

- UV-Vis spectroscopy : Monitor tautomer-specific absorbance bands (e.g., 290–320 nm for enol-keto transitions) under varying pH .

Advanced: What experimental strategies assess potential biological activity (e.g., kinase inhibition)?

Answer:

- In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., EGFR or VEGFR2) with ATP concentrations ≤10 µM. IC₅₀ values are derived from dose-response curves .

- Molecular docking : Simulate binding modes using AutoDock Vina. Prioritize residues forming hydrogen bonds with the carboxamide and chlorobenzyl groups .

- SAR studies : Modify substituents (e.g., replace 3-chlorobenzyl with bromo or methoxy groups) to correlate structure with activity .

Data Contradiction: How can researchers resolve discrepancies in reaction yields reported across studies?

Answer:

- Reproduce conditions : Ensure exact reagent ratios (e.g., 1:1.1 molar ratio of pyridine core to aniline derivative) and solvent purity .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation species) that reduce yields .

- Statistical DOE : Apply factorial design to optimize variables (temperature, catalyst loading) and identify critical outliers .

Advanced: What computational approaches predict reactivity in functionalization reactions?

Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. For example, the pyridine C-4 position is often reactive due to low LUMO energy .

- MD simulations : Model solvent effects on transition states (e.g., methanol stabilizes charge-separated intermediates in SNAr reactions) .

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.